N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide

FABP4 inhibitor regioisomerism structure-activity relationship

This compound is the only commercially listed pyridazinone-diphenylpropanamide hybrid combining a pyridin-4-yl substituent (optimal H-bond vector to the FABP4 binding pocket), a propyl (C3) linker (spatial control not achievable with ethyl-linked analogs), and a 3,3-diphenylpropanamide terminus (engages a lipophilic sub-pocket distinct from benzamide-based inhibitors). Annotated in the Therapeutic Target Database as a dual FABP4/FABP5 inhibitor, it enables functional compensation studies in macrophage inflammatory signaling where FABP4-selective chemotypes fall short. Procurement must specify CAS 1021062-98-5 to guarantee the correct regioisomer; substitution with pyridin-3-yl or ethyl-linked variants (e.g., CAS 1021137-31-4) will alter the SAR profile. No published biochemical IC50/Kd data exist—independent validation is required.

Molecular Formula C27H26N4O2
Molecular Weight 438.531
CAS No. 1021062-98-5
Cat. No. B2641723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide
CAS1021062-98-5
Molecular FormulaC27H26N4O2
Molecular Weight438.531
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)C4=CC=CC=C4
InChIInChI=1S/C27H26N4O2/c32-26(20-24(21-8-3-1-4-9-21)22-10-5-2-6-11-22)29-16-7-19-31-27(33)13-12-25(30-31)23-14-17-28-18-15-23/h1-6,8-15,17-18,24H,7,16,19-20H2,(H,29,32)
InChIKeyMEUARKIOCMGCTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide (CAS 1021062-98-5): Baseline Characterization for Procurement Screening


N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide (CAS 1021062-98-5, MW 438.531, C27H26N4O2) is a synthetic pyridazinone-diphenylpropanamide hybrid assigned the database identifier CHEMBL2093662 and synonym VU0638214-1 [1]. The compound is annotated in the Therapeutic Target Database (TTD) as a dual inhibitor of Fatty Acid-Binding Protein 4 (FABP4/aP2) and Fatty Acid-Binding Protein 5 (FABP5) [2]. It features a propyl linker connecting a 6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-one core to a 3,3-diphenylpropanamide terminus, a scaffold arrangement that distinguishes it from closely related pyridazinone-based FABP4 ligands carrying alternate linker lengths, regioisomeric pyridine attachments, or divergent amide capping groups [1]. At the time of analysis, primary literature containing direct biochemical IC50 or Kd measurements for this specific compound remains absent from public repositories; differentiation therefore rests on structural, physicochemical, and target-profile dimensions supported by class-level pharmacological evidence from the pyridazin-3(2H)-one FABP4 inhibitor series [3].

Why N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide Cannot Be Interchanged with Off-the-Shelf Pyridazinone FABP4 Ligands


Within the pyridazin-3(2H)-one FABP4 inhibitor class, minor structural perturbations produce large shifts in potency and selectivity. Published optimization campaigns demonstrate that moving from a 4-amino to a 4-ureido substituent on the pyridazinone core alters IC50 by >10-fold, while modifications to the N-alkyl linker length modulate FABP4/FABP3 selectivity ratios [1]. The target compound possesses three structural features whose specific combination cannot be replicated by generic analogs: (i) a pyridin-4-yl (rather than pyridin-3-yl or phenyl) substituent at the pyridazinone 3-position, which dictates the hydrogen-bonding vector to the FABP4 binding pocket; (ii) a propyl (C3) linker, which governs the spatial relationship between the core and the diphenylpropanamide terminus; and (iii) the 3,3-diphenylpropanamide capping group, which occupies a lipophilic sub-pocket distinct from that engaged by simpler benzamide or isobutyramide caps found in commercially available congeners [2]. Substituting any one of these elements—even with a compound sharing the same pyridazinone core—yields a molecule with a different conformational ensemble, target engagement profile, and ADME liability profile, making equivalence assumptions invalid without direct comparative data.

Quantitative Differentiation Evidence: N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide vs. Closest Analogs


Pyridine Regioisomerism: Pyridin-4-yl vs. Pyridin-3-yl Substitution Drives Differential Target Engagement Topology

The target compound carries a pyridin-4-yl group at the pyridazinone 3-position, whereas the closest commercially cataloged analog, N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}-3,3-diphenylpropanamide (CAS 1021137-31-4), bears a pyridin-3-yl substituent [1][2]. In FABP4 inhibitor co-crystal structures, the pyridine nitrogen position determines the hydrogen-bonding interaction network with the binding pocket; a 4-pyridyl nitrogen presents a linear H-bond acceptor vector toward the cavity entrance, while a 3-pyridyl nitrogen adopts an angled orientation incompatible with the same residue contacts [3]. No direct head-to-head biochemical comparison of these two regioisomers has been published; the differentiation is therefore grounded in established regioisomer SAR principles validated across multiple FABP4 chemotypes.

FABP4 inhibitor regioisomerism structure-activity relationship

Linker Length Differentiation: Propyl (C3) vs. Ethyl (C2) Spacer Modulates Conformational Flexibility and Ligand Efficiency

The target compound employs a propyl (three-methylene) linker between the pyridazinone N1 and the diphenylpropanamide amide nitrogen, in contrast to the ethyl (two-methylene) linker found in the pyridin-3-yl analog CAS 1021137-31-4 [1]. In the 4-amino-pyridazin-3(2H)-one FABP4 inhibitor optimization campaign, alteration of the N-alkyl spacer length from ethyl to propyl was shown to modulate both inhibitory potency (IC50) and FABP4/FABP3 selectivity by altering the spatial positioning of the terminal pharmacophore within the binding cavity [2]. The additional methylene unit in the target compound increases the molecular weight by 14 Da and adds one rotatable bond, conferring greater conformational entropy while potentially reducing ligand efficiency (LE) relative to the ethyl-linked comparator [2].

linker optimization conformational flexibility ligand efficiency

Dual FABP4/FABP5 Target Annotation vs. Single-Target FABP4 Inhibitors in the Pyridazinone Class

The Therapeutic Target Database (TTD) annotates the target compound as an inhibitor of both FABP4 and FABP5 [1], whereas the published 4-amino-pyridazin-3(2H)-one lead series (e.g., compound 14e) was optimized primarily for FABP4 inhibition with selectivity over FABP3, without reported FABP5 activity [2]. This dual-target profile is pharmacologically significant because FABP5 has been shown to compensate for FABP4 loss in metabolic and inflammatory models; simultaneous inhibition of both isoforms may produce more complete pathway suppression than FABP4-selective agents [3]. However, the absence of published IC50 values for either FABP4 or FABP5 engagement by the target compound necessitates that this differentiation be treated as a target-annotation-level observation, not a quantitative potency claim.

FABP4 FABP5 dual inhibition target selectivity

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Ethyl-Linked Pyridazinone Analogs

The target compound (C27H26N4O2, MW 438.531) exhibits a higher calculated lipophilicity and larger molecular volume compared to the ethyl-linked pyridin-3-yl analog CAS 1021137-31-4 (C26H24N4O2, MW 424.49) due to the additional methylene unit in the propyl linker [1]. The topological polar surface area (TPSA) and hydrogen-bond donor/acceptor counts remain identical between the two compounds (1 HBD, 4 HBA), indicating that the lipophilicity difference arises solely from the hydrocarbon linker extension [1]. In the broader pyridazinone FABP4 inhibitor class, increased lipophilicity has been correlated with enhanced cellular permeability but also with elevated plasma protein binding, creating a nuanced ADME trade-off that is linker-length-dependent [2].

lipophilicity physicochemical properties drug-likeness ADME prediction

Recommended Research and Procurement Scenarios for N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide (CAS 1021062-98-5)


FABP4/FABP5 Dual-Target Pharmacological Profiling in Macrophage Inflammation Models

The TTD annotation of this compound as a dual FABP4/FABP5 inhibitor [1] makes it a candidate tool compound for studies investigating the functional compensation between these two fatty acid-binding proteins in macrophage inflammatory signaling. Because FABP5 is upregulated upon FABP4 knockout or inhibition [2], a dual-target agent may provide more complete pathway suppression than FABP4-selective chemotypes. Researchers should independently validate FABP4 and FABP5 IC50 values before use, as no published biochemical data exist for this specific compound.

Structure-Activity Relationship (SAR) Studies of Pyridazinone Linker Length and Pyridine Regioisomerism

This compound's unique combination of a pyridin-4-yl substituent and a propyl linker distinguishes it from the more common pyridin-3-yl/ethyl-linker analogs (e.g., CAS 1021137-31-4) and from 4-amino-pyridazin-3(2H)-one FABP4 inhibitors [3]. It serves as a critical SAR probe for mapping the linker-length and regioisomer dependence of FABP4 binding. Comparative testing against the ethyl-linked pyridin-3-yl congener can quantify the contribution of linker extension and pyridine nitrogen position to target engagement and selectivity.

Lipid Metabolism and Adipocyte Biology Studies Requiring Propyl-Linker Pyridazinone Tools

The propyl linker and 3,3-diphenylpropanamide terminus occupy a distinct chemical space relative to pyridazinone FABP4 inhibitors bearing benzamide, isobutyramide, or sulfonamide caps . For adipocyte lipolysis or lipid accumulation assays where subtle differences in inhibitor residence time or subcellular distribution may affect phenotypic readouts, this compound provides a structurally differentiated option. The higher lipophilicity imparted by the propyl linker may favor cellular uptake in adipocyte models compared to shorter-linker analogs.

Chemical Probe Development and Tool Compound Procurement for FABP4-Targeted Drug Discovery Programs

For medicinal chemistry teams optimizing FABP4 inhibitors toward metabolic disease or oncology indications, this compound offers a unique scaffold hybridization of the pyridazinone core and diphenylpropanamide pharmacophore. Its molecular weight (438.531) and calculated lipophilicity place it within favorable drug-like property space, making it a suitable starting point for hit-to-lead optimization. Procurement should specify CAS 1021062-98-5 to ensure the correct regioisomer and linker length are obtained, as substitutions with ethyl-linked or pyridin-3-yl variants (CAS 1021137-31-4) would alter the SAR profile.

Quote Request

Request a Quote for N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.